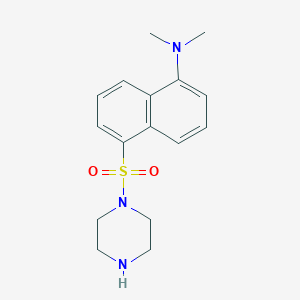
1-丹磺酰哌嗪
概述
描述
Its molecular formula is C16H21N3O2S, and it has a molecular weight of 319.42 g/mol . This compound is particularly valued for its ability to form highly fluorescent derivatives, making it an excellent reagent for the detection and quantification of various biomolecules.
科学研究应用
1-Dansylpiperazine has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a fluorescent reagent for the detection and quantification of amino acids, peptides, and proteins.
Medicine: It is employed in the development of diagnostic assays and imaging techniques.
Industry: In industrial applications, it is used in the quality control of pharmaceuticals and the monitoring of biochemical processes.
作用机制
Target of Action
1-Dansylpiperazine is a reagent primarily used in the fluorimetric determination of fatty acids . The primary targets of this compound are the fatty acids present in body fluids .
Mode of Action
The compound interacts with fatty acids through a process known as derivatization . This is a chemical reaction that transforms a compound into a derivative of itself, which can be more easily detected or measured. In the case of 1-Dansylpiperazine, it reacts with fatty acids to form a derivative that can be detected using high-performance liquid chromatography (HPLC) .
Biochemical Pathways
The biochemical pathway affected by 1-Dansylpiperazine is the metabolic pathway of fatty acids. By reacting with fatty acids, 1-Dansylpiperazine allows for the detection and quantification of these molecules, providing valuable information about their concentration and distribution in body fluids .
Result of Action
The result of 1-Dansylpiperazine’s action is the formation of a derivative that can be detected using HPLC . This allows for the sensitive determination of free fatty acids in body fluids , providing valuable information for research and clinical applications.
生化分析
Biochemical Properties
1-Dansylpiperazine plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is commonly used as a reagent for the fluorimetric determination of fatty acids in body fluids. The compound interacts with fatty acids through pre-column derivatization, allowing for their detection and quantification . Additionally, 1-Dansylpiperazine is known to bind to proteins and enzymes, making it useful for studying molecular interactions and dynamics .
Cellular Effects
1-Dansylpiperazine influences various cellular processes by interacting with proteins and enzymes within the cell. Its fluorescent properties allow researchers to track its distribution and binding within cells, providing insights into cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to bind to specific biomolecules can affect cellular functions, including enzyme activity and protein interactions.
Molecular Mechanism
At the molecular level, 1-Dansylpiperazine exerts its effects through binding interactions with biomolecules. The compound’s fluorescent properties enable it to bind to specific sites on proteins and enzymes, allowing researchers to study these interactions in detail . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 1-Dansylpiperazine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Dansylpiperazine can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its fluorescent properties may degrade over extended periods . Long-term studies have shown that 1-Dansylpiperazine can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used to track molecular interactions and dynamics.
Dosage Effects in Animal Models
The effects of 1-Dansylpiperazine vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study molecular interactions without significant adverse effects . At high doses, 1-Dansylpiperazine may exhibit toxic effects, including disruptions in cellular function and metabolism. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations.
Metabolic Pathways
1-Dansylpiperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s fluorescent properties allow researchers to track its metabolic flux and changes in metabolite levels . Enzymes involved in the metabolism of 1-Dansylpiperazine include those responsible for its degradation and conversion into other metabolites.
Transport and Distribution
Within cells and tissues, 1-Dansylpiperazine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The fluorescent properties of 1-Dansylpiperazine enable researchers to visualize its distribution and study its effects on cellular function.
Subcellular Localization
1-Dansylpiperazine exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its role in studying molecular interactions and dynamics, as it allows researchers to observe its effects in different cellular environments.
准备方法
1-Dansylpiperazine is typically synthesized through the reaction of piperazine with dansyl chloride. The reaction is carried out in an organic solvent such as methanol or acetonitrile, under basic conditions provided by a base like triethylamine . The reaction proceeds as follows:
Reaction of Piperazine with Dansyl Chloride: Piperazine reacts with dansyl chloride to form 1-Dansylpiperazine.
Industrial production methods for 1-Dansylpiperazine follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
化学反应分析
1-Dansylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting sulfonyl groups to thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-Dansylpiperazine can be compared with other similar compounds such as dansyl chloride and dansyl ethylenediamine:
Dansyl Chloride: Used as a reagent for the derivatization of primary and secondary amines, similar to 1-Dansylpiperazine, but it is more reactive and less stable.
Dansyl Ethylenediamine: Another fluorescent compound used for labeling and detection, but it has different binding properties and fluorescence characteristics.
The uniqueness of 1-Dansylpiperazine lies in its specific binding affinity and fluorescence emission, making it particularly useful for certain analytical and biological applications .
属性
IUPAC Name |
N,N-dimethyl-5-piperazin-1-ylsulfonylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-18(2)15-7-3-6-14-13(15)5-4-8-16(14)22(20,21)19-11-9-17-10-12-19/h3-8,17H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTFFCBHBQNURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471518 | |
| Record name | 1-Dansylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86516-36-1 | |
| Record name | 1-Dansylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dansylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

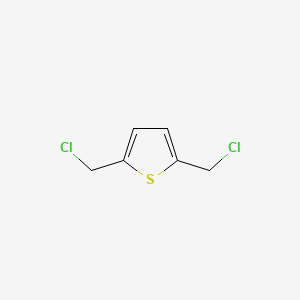
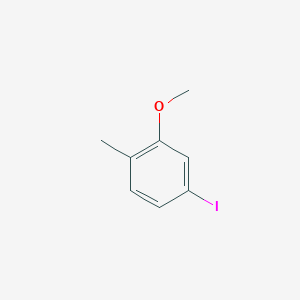
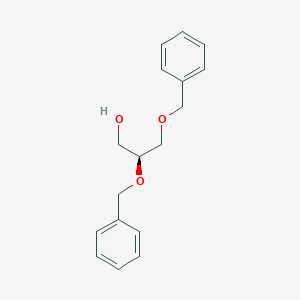
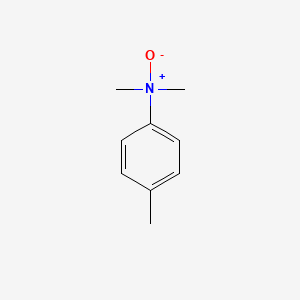
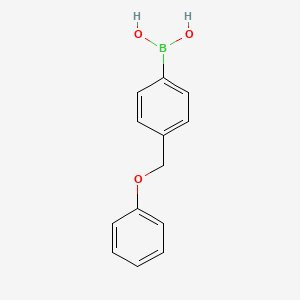
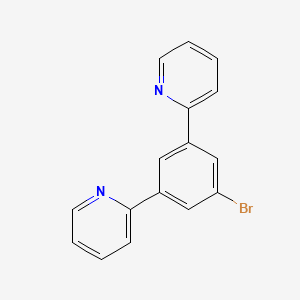
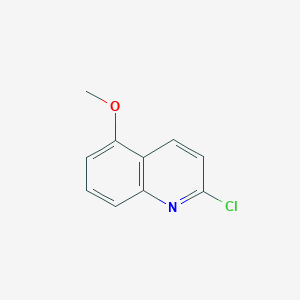
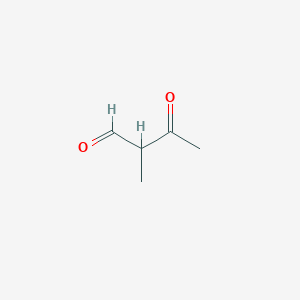

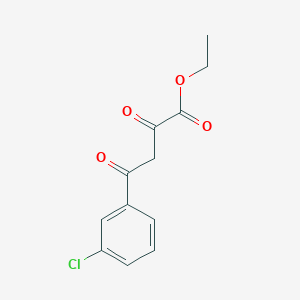
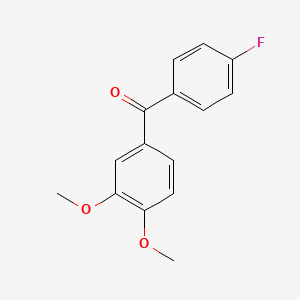

![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) benzyloxycarbonyloxy]succinimide](/img/structure/B1599742.png)
